

# N-Cinnamoyl-D,L-valine methyl ester chemical properties

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## Compound of Interest

Compound Name: *N-Cinnamoyl-D,L-valine methyl ester*

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## An In-depth Technical Guide on **N-Cinnamoyl-D,L-valine methyl ester**

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **N-Cinnamoyl-D,L-valine methyl ester**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## Core Chemical Properties

**N-Cinnamoyl-D,L-valine methyl ester** is an N-acyl derivative of the amino acid valine. It belongs to a class of compounds often explored for their potential biological activities. The cinnamoyl group introduces a rigid, aromatic structure, while the valine methyl ester moiety provides a chiral backbone with increased lipophilicity compared to the free acid.

## Physicochemical Data

Quantitative data for **N-Cinnamoyl-D,L-valine methyl ester** and its constituent parts are summarized below.

Property	Value	Source
IUPAC Name	methyl 2-(((E)-3-phenylprop-2-enoyl)amino)-3-methylbutanoate	PubChem[1]
Synonyms	N-trans-cinnamoyl-D,L-valine methyl ester	PubChem[1]
CAS Number	127750-57-6	PubChem[1]
Molecular Formula	C <sub>15</sub> H <sub>19</sub> NO <sub>3</sub>	PubChem[1]
Molecular Weight	261.32 g/mol	PubChem[1]
Appearance	White solid (typical for similar compounds)	Inferred from[2]
XLogP3 (Lipophilicity)	2.9	PubChem[1]
Hydrogen Bond Donors	1	PubChem[1]
Hydrogen Bond Acceptors	3	PubChem[1]

## Experimental Protocols

The synthesis of **N-Cinnamoyl-D,L-valine methyl ester** involves a two-step process: the esterification of D,L-valine followed by the acylation of the resulting amino ester.

### Synthesis of D,L-Valine Methyl Ester Hydrochloride (Precursor)

A common and efficient method for the esterification of amino acids utilizes trimethylchlorosilane (TMSCl) in methanol.[3]

Materials:

- D,L-Valine
- Trimethylchlorosilane (TMSCl), freshly distilled

- Methanol, anhydrous

Procedure:

- To a round-bottom flask containing D,L-valine (1.0 eq), slowly add freshly distilled TMSCl (2.0 eq) under stirring.
- Add anhydrous methanol to the mixture and continue stirring at room temperature.
- Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
- Upon completion, remove the solvent and excess reagent via rotary evaporation to yield the crude D,L-valine methyl ester hydrochloride.[3] The product can be purified further by recrystallization.

## Synthesis of N-Cinnamoyl-D,L-valine methyl ester

This procedure is adapted from the synthesis of analogous N-cinnamoyl amino acid esters.[4]  
[5]

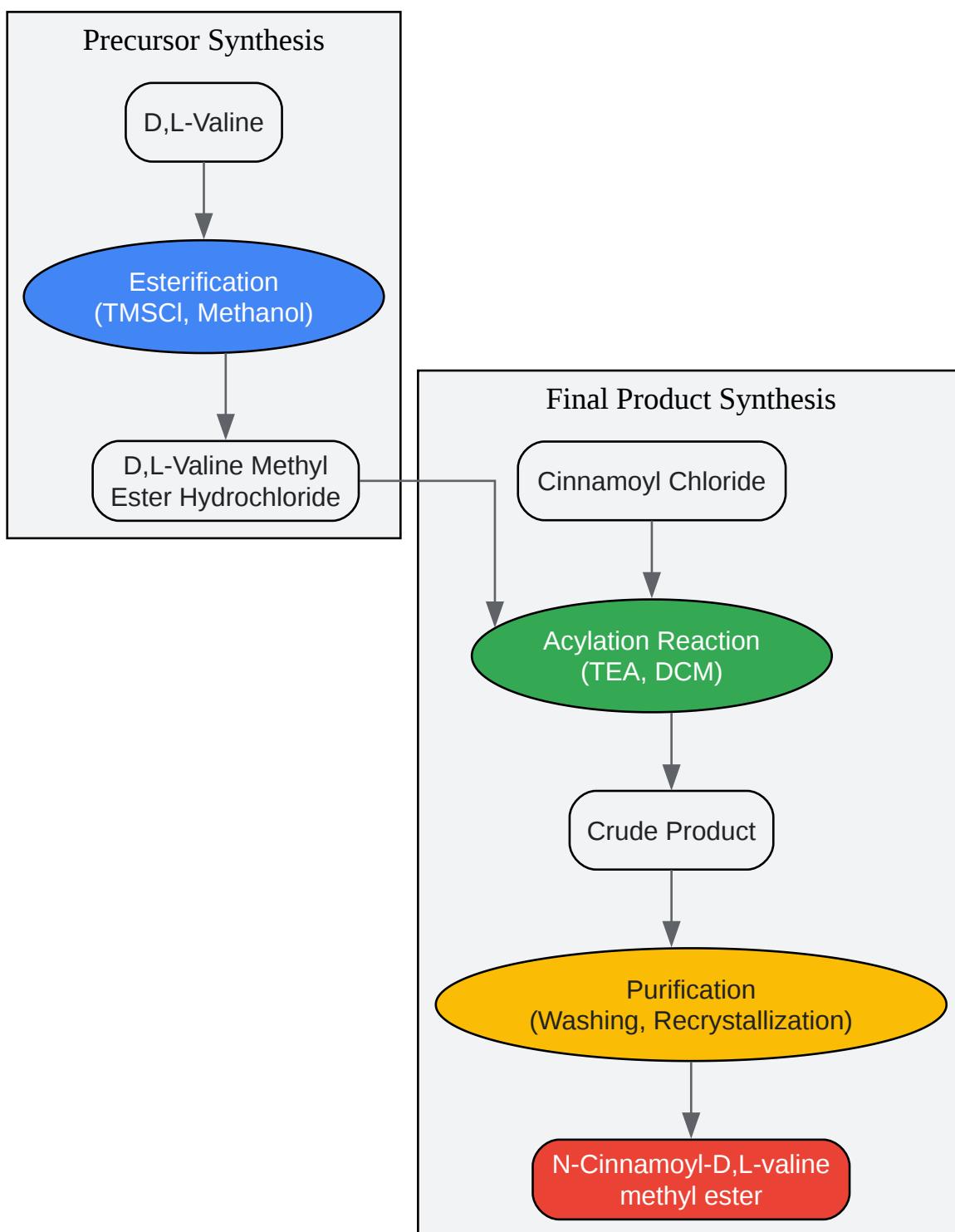
Materials:

- D,L-Valine methyl ester hydrochloride (1.0 eq)
- Cinnamoyl chloride (0.95-1.0 eq)
- Triethylamine (TEA) (2.1 eq)
- Dichloromethane (DCM), anhydrous

Procedure:

- Suspend D,L-valine methyl ester hydrochloride in anhydrous DCM in a round-bottom flask.
- Cool the mixture in an ice bath.
- Add TEA dropwise to the suspension to neutralize the hydrochloride and liberate the free amine.

- In a separate flask, dissolve cinnamoyl chloride in anhydrous DCM.
- Add the cinnamoyl chloride solution dropwise to the reaction mixture while maintaining the temperature at 0°C.
- Allow the reaction to stir for 2 hours at 0°C, then let it warm to room temperature and stir overnight.[\[5\]](#)
- Upon completion, wash the reaction mixture sequentially with 0.5 M HCl, 10% NaHCO<sub>3</sub> solution, and brine.[\[5\]](#)
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude solid by recrystallization from a suitable solvent system (e.g., methanol/water or hexane/ethyl acetate) to yield pure **N-Cinnamoyl-D,L-valine methyl ester**.[\[5\]](#)



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General workflow for the synthesis of **N-Cinnamoyl-D,L-valine methyl ester**.

## Spectral and Analytical Data

While specific spectra for the D,L-racemate are not readily available in the cited literature, the expected spectral characteristics can be inferred.

- $^1\text{H}$  NMR: Expected signals would include aromatic protons from the cinnamoyl group (approx. 7.2-7.6 ppm), vinyl protons of the double bond (approx. 6.5-7.5 ppm, showing characteristic E-coupling), the alpha-proton of the valine moiety, the methyl ester protons (a singlet around 3.7 ppm), and the isopropyl protons of the valine side chain.
- $^{13}\text{C}$  NMR: Signals would correspond to the carbonyls of the amide and ester, the aromatic and vinyl carbons of the cinnamoyl group, and the aliphatic carbons of the valine methyl ester moiety.
- IR Spectroscopy: Characteristic peaks would include an N-H stretch (around  $3300\text{ cm}^{-1}$ ), C=O stretching from the ester (around  $1740\text{ cm}^{-1}$ ) and amide (around  $1650\text{ cm}^{-1}$ ), and C=C stretching from the aromatic ring and double bond.<sup>[5]</sup>
- Mass Spectrometry (MS): The molecular ion peak ( $\text{M}^+$ ) or protonated molecular ion peak ( $[\text{M}+\text{H}]^+$ ) would be expected at  $m/z$  corresponding to the molecular weight of 261.32.

## Biological Activity and Potential Applications

The combination of cinnamic acid derivatives and amino acids has been a subject of interest for developing new bioactive compounds.

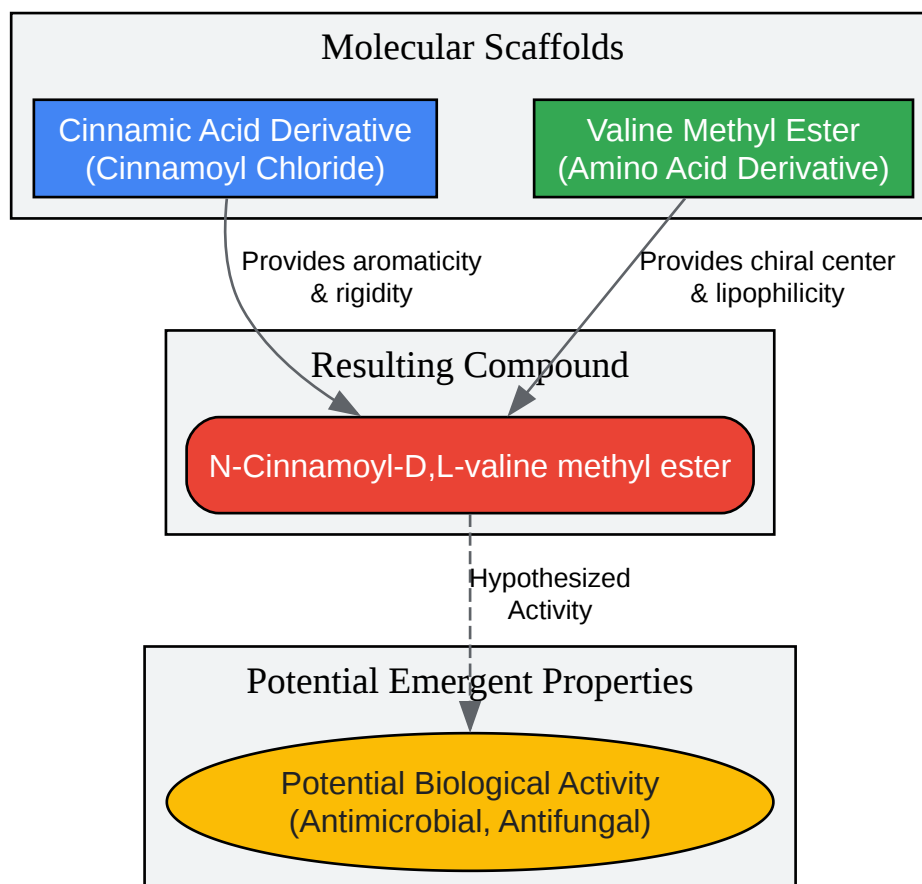
### Potential Antimicrobial and Antifungal Activity

Studies on related synthetic cinnamates and cinnamides have shown that the esterification of cinnamic acid can result in derivatives with significant antimicrobial and antifungal activity.<sup>[6]</sup>

The increased lipophilicity from the ester group may enhance the compound's ability to penetrate microbial cell membranes. For example, methyl cinnamate demonstrated activity against various *Candida* strains.<sup>[6]</sup> N-acyl derivatives of other amino acids have also shown promising fungicidal activity.<sup>[7]</sup> This suggests that **N-Cinnamoyl-D,L-valine methyl ester** could be a candidate for antimicrobial screening.

## Intermediates in Peptide Synthesis

Amino acid esters are fundamental building blocks in peptide synthesis.[3] The N-cinnamoyl group can act as a protecting group, although it is less common than Boc or Fmoc. This class of compounds serves as a versatile scaffold for creating more complex molecules and peptidomimetics.



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Conceptual relationship between structural components and potential bioactivity.

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## References

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